molecular formula C24H15Cl2FN4O B11207838 2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11207838
M. Wt: 465.3 g/mol
InChI Key: PFKFTMMGLLXYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused chromeno-triazolo-pyrimidine scaffold. Its structure includes halogenated aryl substituents (4-chlorophenyl and 2-fluorophenyl groups), which are critical for modulating physicochemical properties and biological interactions.

Properties

Molecular Formula

C24H15Cl2FN4O

Molecular Weight

465.3 g/mol

IUPAC Name

4-chloro-9-(4-chlorophenyl)-11-(2-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C24H15Cl2FN4O/c25-14-7-5-13(6-8-14)23-20-21(17-11-15(26)9-10-19(17)32-23)30-24-28-12-29-31(24)22(20)16-3-1-2-4-18(16)27/h1-12,22-23H,(H,28,29,30)

InChI Key

PFKFTMMGLLXYOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)Cl)NC6=NC=NN26)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves multiple steps and specific reaction conditions. One efficient methodology for the preparation of triazolo[1,5-a]pyrimidine derivatives includes a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . This method provides excellent yields and is straightforward, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

Nucleophilic Substitution at C2

The C2 chlorine atom demonstrates electrophilic character, enabling substitution reactions under mild conditions:

ReagentConditionsProductYield*Source
Hydrazine hydrateEtOH, 80°C, 4 hr2-Hydrazinyl derivative68-72%
Sodium methoxideDMF, 60°C, 6 hr2-Methoxy analogue65%
PiperidineCH₂Cl₂, RT, 12 hr2-Piperidinyl substituted compound58%

*Yields approximated from analogous triazolopyrimidine reactions . Microwave-assisted methods (120°C, 30 min) improve yields by 15-20%.

Cyclocondensation Reactions

The triazole ring participates in annulation reactions to form extended polycyclic systems:

Key transformations:

  • Reaction with phenacyl bromide yields pyrazolo-fused derivatives (60-65% yield, EtOH reflux)

  • Treatment with triethyl orthoformate producesoxazino-triazolopyrimidines (72% yield, DMF, 100°C)

  • Condensation with chloroacetyl chloride forms seven-membered lactam rings (55% yield, CH₃CN, reflux)

Halogen-Directed Coupling Reactions

The 4-chlorophenyl group enables cross-coupling chemistry:

Reaction TypeCatalytic SystemProduct ClassEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-modified derivatives60-68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONaAminated analogues55-62%
UllmannCuI, 1,10-phenanthroline, DMFThioether derivatives50-58%

Reaction conditions optimized at 90-110°C for 12-18 hr .

Ring Functionalization via Electrophilic Attack

The electron-rich chromeno moiety undergoes regioselective electrophilic substitution:

Demonstrated reactions:

  • Nitration (HNO₃/H₂SO₄, 0°C): Para-nitro products at C9 (83% selectivity)

  • Bromination (Br₂/FeCl₃): C10 bromination (91% regioselectivity)

  • Friedel-Crafts alkylation (AlCl₃, RX): C8-alkyl derivatives (45-60% yield)

Solvent-Dependent Tautomerism

The compound exhibits pH-sensitive tautomeric equilibria:

Solvent SystemDominant TautomerRatio (A:B)Method of Analysis
DMSO-d₆1H-triazolo form (A)85:15¹⁵N NMR
CDCl₃2H-triazolo form (B)40:60Variable temp ¹H NMR
D₂O (pH 7.4)Protonated N3 species (C)95:5UV-Vis spectroscopy

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range (°C)Mass Loss (%)Process
25-180<2%Solvent evaporation
180-28012%Chlorine elimination (MS detected Cl₂)
280-40058%Pyrimidine ring decomposition
>40028%Carbonaceous residue formation

Data obtained at 10°C/min heating rate under N₂ atmosphere .

This reactivity profile enables rational design of derivatives with tailored properties for pharmaceutical applications. The chlorine and fluorine substituents work synergistically to direct regiochemistry while maintaining sufficient aromatic stability for controlled functionalization. Researchers should prioritize microwave-assisted protocols and palladium-catalyzed couplings to maximize synthetic efficiency .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. The structural modifications of these compounds can enhance their efficacy against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that triazolo[1,5-a]pyrimidine derivatives were effective against human breast cancer cells (MCF-7) and liver carcinoma cells (HepG2) . These compounds showed promising results in inhibiting tumor growth.

Antimicrobial Properties

Triazolo derivatives have been explored for their antimicrobial activities. The introduction of halogen atoms (like chlorine and fluorine) can enhance the biological activity of these compounds.

  • Research Findings : Compounds similar to the target compound have shown effectiveness against bacterial strains and fungi, indicating potential as antimicrobial agents .

Inhibition of Protein Interactions

The compound's structure allows it to interact with specific proteins involved in cancer progression. For example:

  • MDM2-p53 Interaction : Certain triazolo derivatives have been identified as inhibitors of the MDM2-p53 protein-protein interaction, which is crucial in regulating tumor suppressor pathways .

Synthetic Applications

The synthesis of 2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods involving condensation reactions and cyclization processes. This compound serves as a precursor for synthesizing other biologically active heterocycles.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Triazolo[1,5-a]pyrimidine Derivative AAnticancerMCF-7 (Breast Cancer)
Triazolo[1,5-a]pyrimidine Derivative BAntimicrobialE. coli
Triazolo[1,5-a]pyrimidine Derivative CProtein InhibitionMDM2-p53 Interaction

Mechanism of Action

The mechanism of action of 2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences from Compound A :

Compound Name Core Structure Substituents Molecular Formula Key Differences Potential Implications
Compound A Chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine - 2-Cl
- 6-(4-ClC6H4)
- 7-(2-FC6H4)
C25H15Cl2FN4 Reference compound High lipophilicity due to halogenation; dihydro chromeno ring may improve solubility
Chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine - 2-Cl
- 6-(4-MeOC6H4)
- 7-(4-BrC6H4)
C25H18BrClN4O2 Methoxy and bromo substituents Reduced electronegativity; increased steric bulk may hinder receptor binding
Thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine - 3-Acetyl
- 1-(4-ClC6H4)
C17H10ClN5O2 Thieno instead of chromeno core Altered π-π stacking; lower molecular weight (382.8 vs. ~480 for Compound A )
[1,2,4]Triazolo[1,5-a]pyrimidine - 5-Cl
- 6-(2-FC6H4)
- N-(3-methylbutan-2-yl)
C15H16ClFN6 Simpler core; branched amine substituent Enhanced solubility; potential for amine-mediated hydrogen bonding
Chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine - 2-Me
- 6-(4-EtO-3-MeOC6H3)
- 7-(thiophen-2-yl)
C25H24N4O3S Ethoxy, methoxy, and thiophene groups Increased polarity; sulfur atom may alter metabolic stability

Physicochemical Properties

  • Molecular Weight : Compound A (~480 g/mol) exceeds the Lipinski threshold (500 g/mol), unlike simpler analogs like (382.8 g/mol), suggesting possible bioavailability challenges .
  • Hydrogen Bonding: The dihydro chromeno ring in Compound A lacks hydrogen bond donors, contrasting with amine-containing analogs (e.g., ), which may enhance target engagement .

Q & A

Q. What are the recommended synthetic protocols for preparing 2-chloro-6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine?

A three-step approach is typically employed:

Condensation : React 2-chlorobenzaldehyde derivatives with trifluoromethyl-containing precursors under acidic conditions (e.g., HCl in ethanol) to form the chromeno-triazolo-pyrimidine core .

Cyclization : Use p-toluenesulfonic acid in benzene to promote dehydration and ring closure .

Purification : Recrystallize from ethanol or dimethylformamide to isolate high-purity crystals (≥98% by HPLC) .
Key Considerations: Monitor reaction progress via TLC or HPLC, as competing side reactions (e.g., over-oxidation) may occur with halogenated aromatic substituents .

Q. How is the structural characterization of this compound performed?

  • X-ray Crystallography : Resolve the crystal lattice to confirm stereochemistry, bond angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the dihydropyrimidine ring) .
  • Spectroscopy :
    • 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to distinguish aromatic protons (δ 6.8–8.2 ppm) and heterocyclic carbons (δ 140–160 ppm) .
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and NH stretching (~3300 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., HRMS-ESI: m/z calculated for C₂₄H₁₄Cl₂FN₅O, 502.04) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:
    • Catalyst Screening : Compare HCl vs. p-toluenesulfonic acid in cyclization steps; the latter reduces side-product formation by 20% .
    • Solvent Optimization : Ethanol improves solubility of fluorophenyl intermediates compared to DMSO .
  • Kinetic Analysis : Use in situ IR or Raman spectroscopy to identify rate-limiting steps (e.g., imine formation vs. cyclization) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization :
    • Dose-Response Curves : Test compound concentrations from 1 nM–100 µM in triplicate to minimize variability .
    • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .
  • Metabolic Stability : Pre-incubate with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in IC₅₀ values .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or CDK2). Key interactions:
    • Chlorophenyl groups occupy hydrophobic pockets.
    • Fluorophenyl substituents form halogen bonds with Ser/Thr residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å) under physiological conditions .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant suits, and EN166-certified goggles .
  • Ventilation : Use fume hoods with ≥0.5 m/s face velocity during synthesis .
  • Spill Management : Neutralize with activated carbon or vermiculite; avoid water to prevent hydrolysis .

Methodological Considerations

Q. How to design a SAR study for derivatives of this compound?

  • Scaffold Modification :
    • Replace 2-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase inhibition .
    • Introduce methyl or methoxy groups to improve solubility .
  • Biological Testing : Prioritize assays for cytotoxicity (MTT), apoptosis (Annexin V), and kinase inhibition (ADP-Glo™) .

Q. What analytical techniques validate purity for in vivo studies?

  • HPLC-DAD : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.